
Chromium antimonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium antimonide is an intermetallic compound composed of chromium and antimony. It is known for its unique magnetic and thermoelectric properties. This compound crystallizes in a hexagonal structure and exhibits antiferromagnetic ordering at room temperature .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Chromium antimonide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form chromium oxide and antimony oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: this compound can be reduced by hydrogen gas to form elemental chromium and antimony.
Substitution: This compound can undergo substitution reactions where other elements replace chromium or antimony in the lattice structure.
Wissenschaftliche Forschungsanwendungen
Chromium antimonide has several scientific research applications:
Semiconductors: This compound is used in the development of semiconductor devices due to its unique electronic properties.
Thermoelectric Materials: Its thermoelectric properties make it suitable for use in thermoelectric generators and cooling devices.
Magnetic Materials: This compound’s antiferromagnetic properties are utilized in magnetic storage devices and spintronic applications.
Wirkmechanismus
The mechanism by which chromium antimonide exerts its effects is primarily related to its electronic and magnetic properties. The compound’s antiferromagnetic ordering is due to the alignment of magnetic moments in opposite directions, resulting in a net zero magnetic moment. This property is exploited in various magnetic and electronic applications .
Vergleich Mit ähnlichen Verbindungen
Chromium antimonide can be compared with other similar compounds such as:
Manganese antimonide: Similar to this compound, manganese antimonide also exhibits antiferromagnetic properties but has different magnetic ordering temperatures and electronic properties.
Iron antimonide: Iron antimonide has a different crystal structure and magnetic properties compared to this compound.
Nickel antimonide: Nickel antimonide has a different electronic structure and is used in different applications compared to this compound.
This compound’s unique combination of magnetic and thermoelectric properties distinguishes it from these similar compounds.
Eigenschaften
CAS-Nummer |
51366-60-0 |
|---|---|
Molekularformel |
CrSb |
Molekulargewicht |
173.756 g/mol |
IUPAC-Name |
stibanylidynechromium |
InChI |
InChI=1S/Cr.Sb |
InChI-Schlüssel |
KECAIQNCFZTEBM-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr]#[Sb] |
Verwandte CAS-Nummern |
12053-12-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)
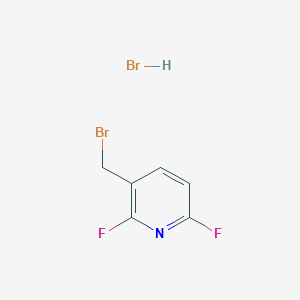

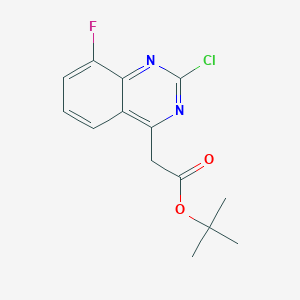
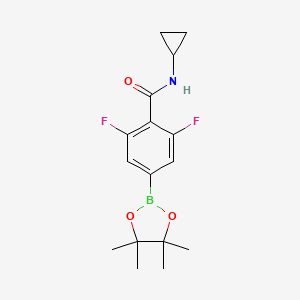
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
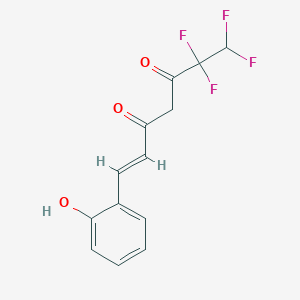
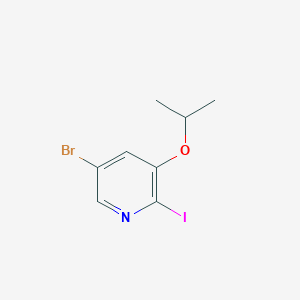
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)


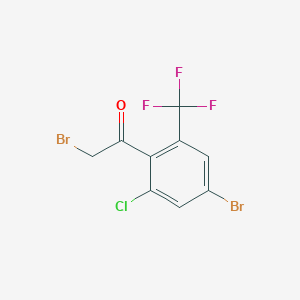
![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
